Differential PTP Inhibition: SHP-1 vs. TC-PTP vs. Yeast PTP1
The compound exhibits a clear rank-order of PTP inhibition (SHP-1 > yeast PTP1 > TC-PTP) in a single experimental series, whereas the comparator BDBM50348707 (a structurally distinct arylsulfonylpiperazine) is 6-fold more potent against human PTP1B [1][2]. This demonstrates that the 2-nitrophenyl-pyridinyl substitution pattern yields a unique selectivity fingerprint rather than generic PTP pan-inhibition.
| Evidence Dimension | IC50 against human recombinant phosphatases (pNPP substrate, 10-min preincubation) |
|---|---|
| Target Compound Data | SHP-1 IC50 = 3.00E+3 nM; yeast PTP1 IC50 = 1.20E+4 nM; TC-PTP IC50 = 1.90E+4 nM |
| Comparator Or Baseline | BDBM50348707 (different sulfonylpiperazine scaffold): human PTP1B IC50 = 2.00E+3 nM |
| Quantified Difference | Target compound is 6-fold less potent on human PTP1B than comparator, but 6.3-fold selective for SHP-1 over TC-PTP |
| Conditions | Recombinant enzymes; pNPP hydrolysis assay; preincubation 10 min (Bioorg. Med. Chem. Lett. 2010 data curated by ChEMBL) |
Why This Matters
A researcher seeking a selective SHP-1 probe would rationally select this compound over a more potent but non-selective PTP1B inhibitor, while someone targeting PTP1B would avoid it.
- [1] BindingDB Entry BDBM50348708 (CHEMBL1801440). Affinity Data: IC50 values for TC-PTP, SHP-1, yeast PTP1. Curated from Bioorg. Med. Chem. Lett. 2010, 20, 6758–6763. View Source
- [2] BindingDB Entry BDBM50348707 (CHEMBL1801439). Affinity Data: IC50 for human PTP1B. Curated from Bioorg. Med. Chem. Lett. 2010, 20, 6758–6763. View Source
